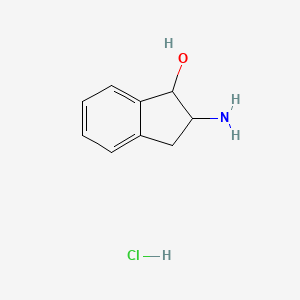

2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride

Vue d'ensemble

Description

2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride is a chemical compound with the molecular formula C9H12ClNO It is a derivative of indan, a bicyclic organic compound

Mécanisme D'action

Target of Action

It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Pharmacokinetics

It is soluble in methanol , which may influence its bioavailability

Action Environment

It is known to be air-sensitive and should be stored in a dark place under an inert atmosphere at room temperature

Analyse Biochimique

Biochemical Properties

2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can have downstream effects on biochemical processes .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate signaling pathways, leading to changes in gene expression that impact cellular processes such as proliferation, differentiation, and apoptosis . Additionally, it can alter metabolic flux, affecting the overall metabolic state of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression, further influencing cellular functions. The compound’s ability to interact with various molecular targets makes it a versatile tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its efficacy. Long-term effects on cellular function have also been observed, with some studies indicating potential cumulative effects with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating specific biochemical pathways. At higher doses, toxic or adverse effects can occur. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell, affecting processes such as energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization. These interactions can affect the compound’s accumulation in specific cellular compartments, influencing its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its function, depending on the cellular context .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride typically involves the reduction of indanone derivatives followed by amination. One common method includes the reduction of 2-indanone using sodium borohydride to yield 2,3-dihydro-1H-inden-1-ol. This intermediate is then subjected to amination using ammonia or an amine source under acidic conditions to produce the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of indanone derivatives followed by amination. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the hydrogenation process. The final product is often purified through recrystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of fully saturated derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Indanone derivatives.

Reduction: Fully saturated indan derivatives.

Substitution: Various substituted indan derivatives depending on the reagents used.

Applications De Recherche Scientifique

2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-2,3-dihydro-1H-inden-2-ol: A closely related compound with similar structural features but differing in the position of the amino group.

1-Amino-2-indanol: Another similar compound with the amino group attached to the indanol ring.

Uniqueness

2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in medicinal chemistry make it a valuable compound for research and industrial purposes.

Activité Biologique

2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride (commonly referred to as indan-1-ol derivative) is a bicyclic compound characterized by its unique indene core, which includes both amino and hydroxyl functional groups. This structure is significant for its potential biological activities, particularly in medicinal chemistry and pharmacology. The hydrochloride salt form enhances its solubility and stability, making it suitable for various biological assays.

The molecular formula of this compound is C9H10ClNO, with a molecular weight of 185.65 g/mol. Its structure allows for diverse interactions with biological macromolecules, which can influence its pharmacological properties.

Neuropharmacological Effects

Research indicates that this compound may act as an inhibitor or modulator in neurotransmitter systems. Computational studies suggest that compounds with similar structures often exhibit significant bioactivity, indicating potential therapeutic uses in treating neurological disorders.

Table 1: Comparison of Biological Activities of Indan Derivatives

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| 2-Aminoindanol | Amino group on indan structure | Lower toxicity profile |

| 3-Hydroxyindole | Hydroxyl group on indole structure | Antioxidant properties |

| Serotonin | Indole structure with hydroxyl group | Mood regulation |

Enzyme Inhibition

The compound has been studied for its potential role in enzyme inhibition. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds, facilitating interactions with various enzymes and receptors. This mechanism is crucial for modulating biological pathways and achieving therapeutic effects.

Study on Antiviral Activity

A study synthesized novel indanyl nucleoside analogues derived from 2-amino-1-indanol to evaluate their anti-hepatitis C virus (HCV) activity. Although these derivatives did not show expected antiviral efficacy, they provided insights into the molecular interactions necessary for effective drug design against HCV .

Cytotoxicity Assessment

In vitro assessments using Huh7.5 SG cells demonstrated that the compound's derivatives exhibited varying degrees of cytotoxicity at different concentrations (1.56 to 100 µM). Notably, certain concentrations resulted in significant cell viability loss, highlighting the need for further investigation into their therapeutic window .

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The stereochemistry plays a crucial role in binding affinity and specificity, potentially leading to inhibition of enzyme activity or modulation of receptor function .

Propriétés

IUPAC Name |

2-amino-2,3-dihydro-1H-inden-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8-9,11H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFDUVWKQCDJQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50930444 | |

| Record name | 2-Amino-2,3-dihydro-1H-inden-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13935-78-9 | |

| Record name | 1-Indanol, 2-amino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013935789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-2,3-dihydro-1H-inden-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.